molecular formula C20H21NO4 B12609626 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649773-82-0

3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B12609626
CAS No.: 649773-82-0
M. Wt: 339.4 g/mol
InChI Key: HSQASAGSRBGUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate amine and carboxylic acid derivatives under acidic or basic conditions.

    Attachment of the Isopropylphenoxy Group: This step often involves nucleophilic substitution reactions where the phenoxy group is introduced to the pyrrolidinone ring.

    Benzoic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: This compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid: A closely related compound with similar structural features.

    4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid: Another similar compound with slight variations in the functional groups.

Uniqueness

3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.

Properties

CAS No.

649773-82-0

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

3-[2-oxo-3-(4-propan-2-ylphenoxy)pyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C20H21NO4/c1-13(2)14-6-8-17(9-7-14)25-18-10-11-21(19(18)22)16-5-3-4-15(12-16)20(23)24/h3-9,12-13,18H,10-11H2,1-2H3,(H,23,24)

InChI Key

HSQASAGSRBGUGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.